molecular formula C27H25ClN6O3S B2451364 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 536991-93-2

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2451364
CAS No.: 536991-93-2
M. Wt: 549.05
InChI Key: IHHIPRCGZKTJFO-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorobenzylthio group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzylthio group: This is achieved through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl moiety to the triazolopyrimidine core using suitable reagents and catalysts.

    Final modifications:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylthio group, where nucleophiles replace the chlorine atom.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

  • 2-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
  • 2-(5-((2-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
  • 2-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

These compounds share structural similarities but may exhibit different reactivity and biological activities, highlighting the uniqueness of this compound.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the triazolopyrimidine class. This article reviews its biological activity, including antimicrobial, anticancer, and antiepileptic properties.

Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The triazolopyrimidine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Chemical Structure

ComponentDescription
Core Triazolopyrimidine
Substituents 2-chlorophenyl methyl sulfanyl, 3,4-dimethoxyphenyl, pyridin-3-yl
Functional Groups Carboxamide

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar triazolopyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds from the triazolopyrimidine series have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antifungal Properties : The compound's structural analogs have also been tested against fungal strains, showing promising antifungal activity .

Anticancer Properties

The anticancer potential of triazolopyrimidine derivatives has been extensively studied:

  • Mechanism of Action : Many triazolopyrimidines inhibit key enzymes involved in cancer cell proliferation. For example, they target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that certain derivatives can induce apoptosis and inhibit cell growth effectively. The compound's IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents .

Antiepileptic Activity

Triazolopyrimidine derivatives have also been evaluated for their anticonvulsant properties:

  • Seizure Models : In vivo studies using maximal electroshock (MES) and pentylenetetrazole (PTZ) models revealed that certain derivatives exhibited protective effects against seizures. For instance, one derivative showed an ED50 of approximately 15 mg/kg in these models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of triazolopyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds demonstrated zones of inhibition comparable to standard antibiotics at varying concentrations.

Case Study 2: Anticancer Activity

In a comparative study of various triazolopyrimidine derivatives against cancer cell lines, one compound demonstrated an IC50 value of 0.39 µM against MCF-7 cells. This efficacy was attributed to its ability to inhibit DHFR effectively .

Case Study 3: Antiepileptic Screening

In a screening for new antiepileptic drugs, derivatives of the triazolopyrimidine scaffold were tested in animal models. One derivative provided significant protection against seizures with minimal side effects compared to traditional antiepileptic medications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O3S/c1-16-23(25(35)31-19-8-6-12-29-14-19)24(17-10-11-21(36-2)22(13-17)37-3)34-26(30-16)32-27(33-34)38-15-18-7-4-5-9-20(18)28/h4-14,24H,15H2,1-3H3,(H,31,35)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHIPRCGZKTJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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